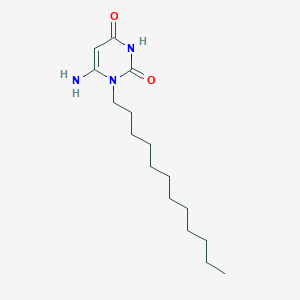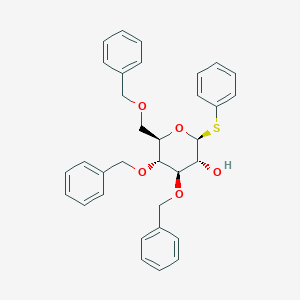![molecular formula C7H6N4O3S B170135 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol CAS No. 176637-92-6](/img/structure/B170135.png)
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a pyrimidine derivative that possesses unique properties that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of specific enzymes and proteins. For example, it has been shown to inhibit the activity of DNA polymerase and topoisomerase II, which are essential for DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol depend on the specific application and concentration used. In general, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol in lab experiments is its versatility. This compound can be used in a variety of applications, including enzyme assays, protein-protein interaction studies, and disease models. Additionally, it has been shown to have low toxicity in animal models, making it a safe tool for research. However, one limitation of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is its moderate yield and purity. This can make it challenging to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its use as a tool for studying protein-protein interactions and enzyme activity. Additionally, future research could focus on improving the yield and purity of the compound to make it more accessible for research. Finally, more studies are needed to fully understand the mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol and its potential applications in various disease models.
Conclusion:
In conclusion, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a valuable tool for scientific research due to its unique properties and potential applications in various domains. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various disease models.
Synthesemethoden
The synthesis of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol involves the reaction of 2,4-diamino-6-methylpyrimidine with sulfur dioxide and oxygen. This reaction is catalyzed by a copper salt and results in the formation of the desired compound. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been extensively studied for its potential applications in various domains of scientific research. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been used as a probe to study enzyme activity and protein-protein interactions.
Eigenschaften
CAS-Nummer |
176637-92-6 |
|---|---|
Produktname |
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol |
Molekularformel |
C7H6N4O3S |
Molekulargewicht |
226.22 g/mol |
IUPAC-Name |
2-methylsulfonyl-7H-pyrimido[5,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H6N4O3S/c1-15(13,14)7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12) |
InChI-Schlüssel |
PWJLRKPNPQTZCV-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)NC=N2 |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
Synonyme |
6-(Methylsulfonyl)pyriMido[5,4-d]pyriMidin-4-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




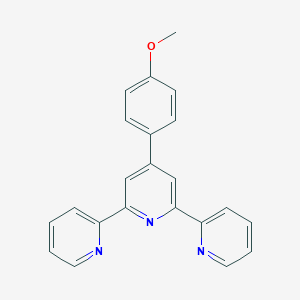


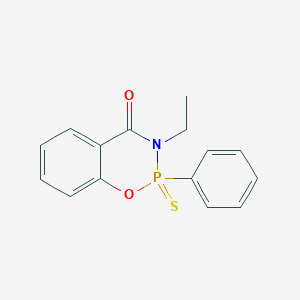
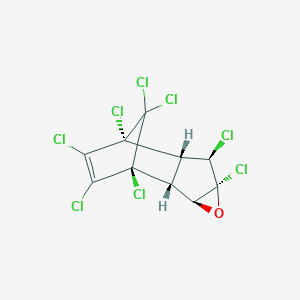
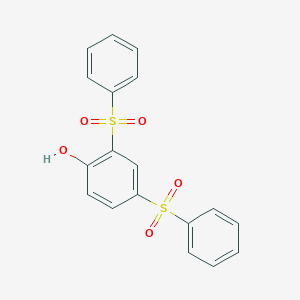

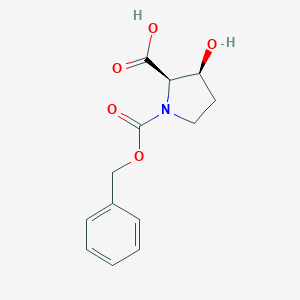
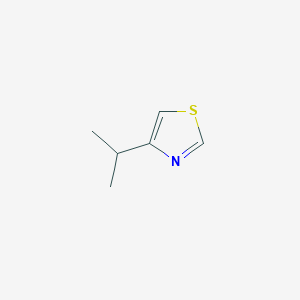
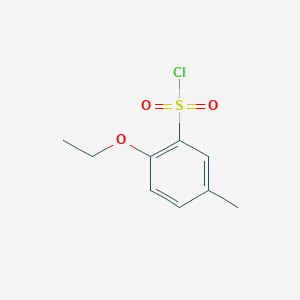
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
